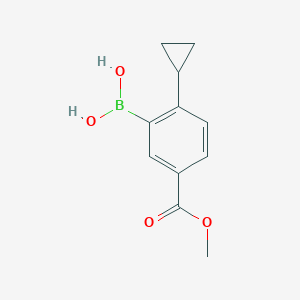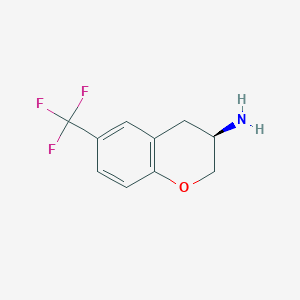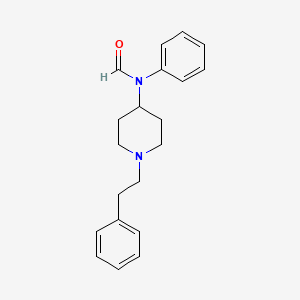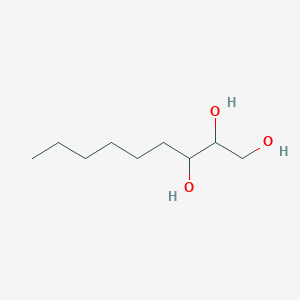
1,2,3-Nonanetriol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Nonanetriol is an organic compound with the molecular formula C9H20O3. It is a triol, meaning it contains three hydroxyl (OH) groups attached to a nonane backbone.
Vorbereitungsmethoden
1,2,3-Nonanetriol can be synthesized through various methods. One common synthetic route involves the reduction of this compound precursors using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs under mild conditions and yields high purity this compound .
Industrial production methods often involve the catalytic hydrogenation of nonane derivatives. This process requires specific catalysts and controlled reaction conditions to ensure the selective formation of this compound .
Analyse Chemischer Reaktionen
1,2,3-Nonanetriol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced further to form alkanes using strong reducing agents.
Common reagents used in these reactions include sodium borohydride, lithium aluminum hydride, potassium permanganate, and chromium trioxide. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,2,3-Nonanetriol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its triol structure makes it a versatile intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its role as a precursor in the biosynthesis of various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems due to its solubility and biocompatibility.
Wirkmechanismus
The mechanism by which 1,2,3-Nonanetriol exerts its effects is primarily through its interactions with biological molecules. The hydroxyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biochemical pathways and influence cellular processes .
Vergleich Mit ähnlichen Verbindungen
1,2,3-Nonanetriol can be compared with other triols such as glycerol and 1,2,4-butanetriol. While glycerol is widely used in pharmaceuticals and cosmetics, this compound offers unique properties such as higher molecular weight and different solubility characteristics. This makes it suitable for specific applications where glycerol may not be ideal .
Similar compounds include:
Glycerol: A simple triol with widespread use in various industries.
1,2,4-Butanetriol: Another triol with applications in polymer synthesis and as a chemical intermediate.
Eigenschaften
CAS-Nummer |
102439-69-0 |
|---|---|
Molekularformel |
C9H20O3 |
Molekulargewicht |
176.25 g/mol |
IUPAC-Name |
nonane-1,2,3-triol |
InChI |
InChI=1S/C9H20O3/c1-2-3-4-5-6-8(11)9(12)7-10/h8-12H,2-7H2,1H3 |
InChI-Schlüssel |
QMHBZWNZCSNBGU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C(CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propanedinitrile, [(4-hydroxyphenyl)hydrazono]-](/img/structure/B14083950.png)
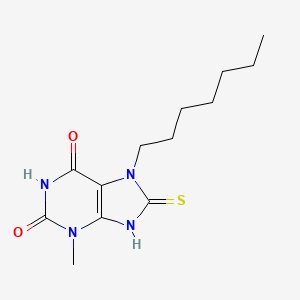
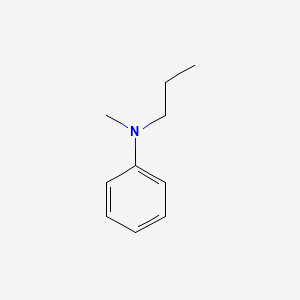
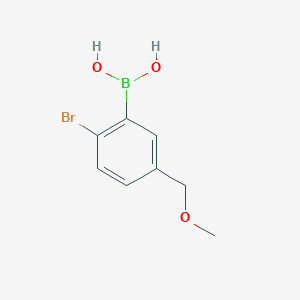




![7-Chloro-1-(2,3-dimethoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083995.png)
![N-ethyl-N-{[4-(trifluoromethyl)phenyl]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14083998.png)
